molecular formula C7H6Cl2N2O2 B15278740 Methyl4,6-dichloro-5-methylpyridazine-3-carboxylate

Methyl4,6-dichloro-5-methylpyridazine-3-carboxylate

Cat. No.: B15278740
M. Wt: 221.04 g/mol
InChI Key: CCUGQBCXANELJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,6-dichloro-5-methylpyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-dichloro-5-methylpyridazine-3-carboxylate typically involves the chlorination of a pyridazine precursor. One common method involves the reaction of 3,6-dichloro-4-methylpyridazine with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dichloro-5-methylpyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,6-dichloro-5-methylpyridazine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4,6-dichloro-5-methylpyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate
  • Methyl 2-chloro-6-methylpyrimidine-4-carboxylate
  • Methyl 2-chloro-6-methylpyridine-4-carboxylate

Uniqueness

Methyl 4,6-dichloro-5-methylpyridazine-3-carboxylate is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its dichloro and methyl groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

methyl 4,6-dichloro-5-methylpyridazine-3-carboxylate

InChI

InChI=1S/C7H6Cl2N2O2/c1-3-4(8)5(7(12)13-2)10-11-6(3)9/h1-2H3

InChI Key

CCUGQBCXANELJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN=C1Cl)C(=O)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.